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Compound of Interest

Compound Name: Indacaterol-d3

Cat. No.: B8091949 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting beta2-adrenergic agonist (ultra-LABA) used for the

maintenance treatment of chronic obstructive pulmonary disease (COPD). Establishing the

bioequivalence of a generic (Test) formulation to an approved reference (Reference) product is

a critical step in the drug approval process. This application note provides a comprehensive

overview and detailed protocols for conducting a bioequivalence study of an inhaled

Indacaterol formulation, utilizing Indacaterol-d3 as a stable isotope-labeled internal standard

for accurate quantification in human plasma by Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS).

According to regulatory guidelines, such as those from the U.S. Food and Drug Administration

(FDA), a standard bioequivalence study for Indacaterol involves a single-dose, two-way

crossover design in healthy subjects under fasting conditions.[1] The key pharmacokinetic (PK)

parameters for assessment are the area under the plasma concentration-time curve (AUC) and

the maximum plasma concentration (Cmax).[1][2] Bioequivalence is established if the 90%

confidence intervals (CI) for the geometric mean Test/Reference ratios of these parameters fall

within the acceptance range of 80.00% to 125.00%.[1][2]
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Indacaterol is rapidly absorbed following inhalation, with the time to reach peak plasma

concentration (Tmax) occurring at approximately 15 minutes post-dose.[3][4] The use of a

stable isotope-labeled internal standard, such as Indacaterol-d3, is crucial for LC-MS/MS

bioanalysis to compensate for potential variability during sample preparation and analysis,

ensuring high accuracy and precision.[5]

Experimental Protocols
Bioequivalence Study Design
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover

bioequivalence study.

1.1. Study Population:

A sufficient number of healthy, non-smoking male and female subjects, typically aged 18-45

years.

Subjects should undergo a comprehensive medical screening to ensure good health and

absence of any conditions that could interfere with the study.

Informed consent must be obtained from all participants.

1.2. Study Design:

Design: Single-center, randomized, open-label, two-period, two-sequence, crossover study

with a washout period of at least 7 days between periods.

Treatments:

Test (T): Single inhaled dose of the generic Indacaterol formulation.

Reference (R): Single inhaled dose of the reference Indacaterol formulation.

Randomization: Subjects will be randomly assigned to one of two treatment sequences (TR

or RT).
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Dosing: A single dose of the Test or Reference product will be administered to subjects under

fasting conditions (overnight fast of at least 10 hours). Subjects should be trained on the

proper use of the inhalation device.[1]

1.3. Sample Collection:

Blood samples (approximately 5 mL) will be collected into K2-EDTA vacutainers at pre-dose

(0 hour) and at specified time points post-dose.

Suggested sampling schedule: 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and 1, 1.5, 2, 4,

6, 8, 12, 24, 48, and 72 hours post-dose.

Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1

hour of collection and stored frozen at -70°C or below until analysis.

Bioanalytical Method: Quantification of Indacaterol in
Human Plasma using LC-MS/MS
This protocol describes a validated LC-MS/MS method for the determination of Indacaterol in

human plasma using Indacaterol-d3 as the internal standard (IS).

2.1. Materials and Reagents:

Indacaterol reference standard

Indacaterol-d3 (Internal Standard)

HPLC-grade methanol, acetonitrile, and water

Formic acid

Human plasma (blank)

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl

acetate).[6][7]

2.2. Preparation of Standards and Quality Control (QC) Samples:
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Prepare stock solutions of Indacaterol and Indacaterol-d3 in methanol.

Prepare working standard solutions for the calibration curve by serial dilution of the

Indacaterol stock solution.

Prepare calibration standards by spiking blank human plasma with the appropriate working

standard solutions to achieve a concentration range of approximately 2-250 pg/mL.[6]

Prepare QC samples at low, medium, and high concentrations in a similar manner.

2.3. Sample Preparation (Solid Phase Extraction - SPE):

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

To 0.5 mL of each plasma sample, add 50 µL of the Indacaterol-d3 internal standard

working solution and vortex.

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of

water.

Load the plasma sample onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of 5% methanol in water.

Elute the analyte and internal standard with 1 mL of methanol.

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS

system.

2.4. LC-MS/MS Conditions:

LC System: A validated UPLC or HPLC system.

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode.

MRM Transitions (example):

Indacaterol: Q1/Q3 (e.g., m/z 393.3 → 173.2)[8]

Indacaterol-d3: Q1/Q3 (e.g., m/z 396.3 → 176.2)

2.5. Method Validation: The bioanalytical method must be fully validated according to regulatory

guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix

effect, and stability.

Data Presentation
The pharmacokinetic parameters will be calculated for each subject using non-compartmental

analysis. The primary endpoints (Cmax and AUC) will be log-transformed and analyzed using

an Analysis of Variance (ANOVA) model.

Table 1: Hypothetical Pharmacokinetic Parameters for Test and Reference Formulations of

Indacaterol
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Parameter Formulation
Geometric
Mean

90%
Confidence
Interval

Intra-Subject
CV (%)

Cmax (pg/mL) Test 155.8 (145.2, 167.1) 15.2

Reference 152.5 (142.1, 163.5)

Ratio (T/R) 102.2% (95.8%, 108.9%)

AUC0-t (pgh/mL) Test 1250.3 (1185.7, 1318.4) 12.5

Reference 1235.1 (1172.1, 1300.6)

Ratio (T/R) 101.2% (96.5%, 106.1%)

AUC0-inf

(pgh/mL)
Test 1310.6 (1245.3, 1379.1) 12.8

Reference 1295.4 (1229.8, 1363.5)

Ratio (T/R) 101.2% (96.3%, 106.3%)

Tmax (h) Test 0.25 (median) (0.17 - 0.50) N/A

Reference 0.25 (median) (0.17 - 0.50)

t1/2 (h) Test 45.5 (mean) (42.1 - 49.2) N/A

Reference 46.1 (mean) (42.6 - 49.8)

Note: The data presented in this table are for illustrative purposes only and do not represent

actual study results.
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Caption: Workflow of a two-way crossover bioequivalence study.
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Caption: Logical flow for bioequivalence assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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